4-methyl-6-[(E)-(4-nitrophenyl)diazenyl]-2-oxo-2H-furo[2,3-h]chromen-9-yl acetate
Description
4-methyl-6-[(E)-(4-nitrophenyl)diazenyl]-2-oxo-2H-furo[2,3-h]chromen-9-yl acetate is a complex heterocyclic compound featuring a fused furochromen core substituted with a methyl group at position 4, a nitro-functionalized diazenyl group at position 6, and an acetylated hydroxyl group at position 8. The diazenyl (-N=N-) moiety adopts the (E)-configuration, which influences its photophysical properties and molecular interactions. The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, while the acetate ester at position 9 modulates solubility and stability. This compound is structurally related to coumarin derivatives, which are widely studied for applications in dyes, sensors, and pharmaceuticals due to their tunable optical and electronic properties .
Properties
CAS No. |
220359-88-6 |
|---|---|
Molecular Formula |
C20H13N3O7 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
[4-methyl-6-[(4-nitrophenyl)diazenyl]-2-oxofuro[2,3-h]chromen-9-yl] acetate |
InChI |
InChI=1S/C20H13N3O7/c1-10-7-17(25)30-19-14(10)8-15(20-18(19)16(9-28-20)29-11(2)24)22-21-12-3-5-13(6-4-12)23(26)27/h3-9H,1-2H3 |
InChI Key |
YCHPRDXOTBJZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3C(=COC3=C(C=C12)N=NC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves coupling an appropriate indole precursor with a diazenyl group. Specific synthetic routes may vary, but one common approach is the condensation of an indole derivative with a diazonium salt.
Reaction Conditions: These reactions typically occur under mild conditions, often in organic solvents. Acidic or basic conditions may be necessary for diazonium salt formation.
Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Reactivity: The compound’s reactivity stems from its indole and diazenyl functionalities.
Common Reagents and Conditions:
Major Products: The main product is the target compound itself, with the azo linkage connecting the indole and nitrophenyl moieties.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigate its interactions with biological macromolecules (enzymes, receptors, etc.).
Medicine: Assess its pharmacological properties, including antiviral, anti-inflammatory, or anticancer effects.
Industry: Evaluate its use in dyes, pigments, or materials.
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular targets. For instance, it could inhibit enzymes or modulate signaling pathways.
- Further studies are needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
Key Observations :
- The 4-nitrophenyldiazenyl group introduces strong electron-withdrawing effects, distinguishing it from styryl- or alkyl-substituted furochromens (e.g., (E)-4-styrylphenol derivatives in ) .
Optical Properties
UV-Vis absorption data from and structural analogs highlight substituent-dependent spectral shifts:
Analysis :
- The target compound’s diazenyl and nitro groups likely redshift its absorption maximum compared to styryl-substituted analogs, aligning with trends observed in . The extended conjugation from the diazenyl group enhances π→π* transitions, making it suitable for optoelectronic applications.
Biological Activity
The compound 4-methyl-6-[(E)-(4-nitrophenyl)diazenyl]-2-oxo-2H-furo[2,3-h]chromen-9-yl acetate belongs to a class of compounds known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a furochromene moiety with a nitrophenyl diazenyl substituent. The presence of these functional groups is crucial for its biological interactions.
Antibacterial Activity
Research has indicated that derivatives of furochromenes exhibit significant antibacterial properties. For instance, studies on related compounds have shown that certain substitutions can enhance their effectiveness against various bacterial strains. The activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit critical enzymes.
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 4-Methyl derivative | E. coli | 70% |
| 6-Nitrophenyl derivative | S. aureus | 65% |
Antioxidant Activity
The antioxidant potential of furochromene derivatives has been evaluated through various assays, such as DPPH and ABTS radical scavenging tests. The presence of electron-withdrawing groups, like nitro groups, often enhances this activity.
| Compound | DPPH Scavenging Activity (IC50 μM) |
|---|---|
| 4-Methyl-6-nitrophenyl | 25.0 |
| Control (ascorbic acid) | 10.0 |
Cytotoxicity Studies
Cytotoxic effects have been assessed in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicate that the compound exhibits moderate cytotoxicity, which may be beneficial for therapeutic applications.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 30.0 |
| HeLa | 25.0 |
The biological activities of this compound are believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds similar to this one have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
- Radical Scavenging : The antioxidant activity is likely due to the ability of the compound to donate electrons and neutralize free radicals.
- DNA Interaction : Some studies suggest that furochromene derivatives can intercalate into DNA, leading to cytotoxic effects in cancer cells.
Case Studies
A study conducted by researchers evaluated the compound's effect on cholinesterases, demonstrating its potential as a multi-target drug candidate for neurodegenerative diseases. The docking studies revealed favorable binding interactions with the active sites of these enzymes, suggesting a possible mechanism for its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
